1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose

Carbohydrate Chemistry Regioselective Deacetylation Enzymatic Deprotection

Researchers sourcing α-(1→6)-linked disaccharide donors often encounter cross-contamination with β-(1→4) isomers, undermining glycosylation selectivity. Melibiose octaacetate (CAS 29873-67-4) eliminates this risk through unambiguous α-Gal-(1→6)-Glc stereochemistry and distinctive analytical signatures. • Validated reference compound for LC-MS/NMR isomer discrimination • Exclusive lipase-mediated anomeric deprotection to C-1 heptaacetate • Compatible with NIS/BF₃·TFE₂ promoter systems for clean glycosylation Available for immediate global dispatch to qualified research institutions.

Molecular Formula C28H38O19
Molecular Weight 678.6 g/mol
CAS No. 29873-67-4
Cat. No. B12073123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
CAS29873-67-4
Molecular FormulaC28H38O19
Molecular Weight678.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3
InChIKeyGNTLGGDVHFXGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melibiose Octaacetate: Identity & Procurement


1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose (CAS 29873-67-4), also named β-melibiose octaacetate or 6-O-(2,3,4,6-O-tetraacetyl-α-D-galactopyranosyl)-β-D-glucopyranose tetraacetate, is a fully acetylated reducing disaccharide with the molecular formula C₂₈H₃₈O₁₉ and a molecular weight of 678.59 g/mol . It is the per-O-acetyl derivative of melibiose, featuring an α-(1→6) glycosidic linkage between D-galactose and D-glucose. As a protected disaccharide building block, it serves as a key intermediate in oligosaccharide synthesis, glycosylation methodology development, and glycolipid adjuvant research [1]. Its unique α-(1→6) linkage combined with a galactose non-reducing terminus distinguishes it structurally and functionally from the more common (1→4)-linked disaccharide octaacetates such as maltose, cellobiose, and lactose octaacetates.

Why Melibiose Octaacetate Is Not a Generic Octaacetate


Disaccharide octaacetates sharing the same molecular formula (C₂₈H₃₈O₁₉, MW 678.59) are not functionally interchangeable. The α-(1→6) glycosidic linkage and D-galactose non-reducing terminus of melibiose octaacetate confer fundamentally different reactivity, enzymatic susceptibility, and stereoelectronic properties compared to β-(1→4)-linked (cellobiose, lactose octaacetates) or α-(1→4)-linked (maltose octaacetate) analogs [1][2]. Even between the two α-(1→6)-linked disaccharide octaacetates—melibiose (Gal-α1→6-Glc) and isomaltose (Glc-α1→6-Glc)—the C-4 epimeric difference at the non-reducing terminus alters hydrogen-bonding networks, enzymatic recognition, and chromatographic retention [3]. Regulatory analytical protocols (NMR, MS) for identity confirmation and purity assessment rely on these linkage- and epimer-specific signatures; substituting a different octaacetate invalidates established analytical benchmarks and may introduce uncharacterized impurities in multi-step synthetic sequences [4].

Melibiose Octaacetate: Differentiation vs. Analogs


Lipase Deprotection Selectivity: α-(1→6) vs. β-(1→4) Linkages

In a direct comparative study, lipase from Aspergillus niger hydrolyzed the peracetylated disaccharides cellobiose, lactose, maltose, and melibiose. After 30 minutes, all four substrates were converted exclusively to their corresponding heptaacetates bearing a single free hydroxyl at the anomeric C-1 position in high yield. However, upon prolonged reaction, a critical divergence emerged: the β-(1→4)-linked octaacetates (cellobiose and lactose) were selectively converted to hexaacetates with free hydroxyl groups at C-1 and C-2, whereas the α-(1→4)-linked maltose octaacetate and the α-(1→6)-linked melibiose octaacetate both gave complex, non-selective product mixtures [1]. This demonstrates that melibiose octaacetate cannot be substituted for a β-(1→4)-linked octaacetate in synthetic schemes relying on sequential enzymatic deprotection to access specific partially acetylated intermediates.

Carbohydrate Chemistry Regioselective Deacetylation Enzymatic Deprotection Disaccharide Octaacetates

MIKE Spectral Differentiation of (1→6)- vs. (1→4)-Linkages

Peltier et al. (1991) demonstrated that peracetylated disaccharides comprised of glucopyranose units linked (1→2), (1→3), (1→4), and (1→6) all produce an oxonium ion at m/z 317 in their desorption electron ionization (DEI) and ammonia desorption chemical ionization (DCI) mass spectra, while the (1→1)-linked isomer does not. Crucially, the mass-analyzed ion kinetic energy (MIKE) spectra of the isomeric m/z 317 ions are distinctly different for each linkage position, enabling unambiguous assignment of the glycosidic linkage [1]. The (1→6)-linked peracetylated disaccharide (represented by melibiose-type or gentiobiose-type octaacetates) yields a MIKE spectrum that is characteristically different from those of (1→4)-linked isomers (maltose, cellobiose, lactose types). This provides a validated analytical method for confirming the structural identity of CAS 29873-67-4 and distinguishing it from common octaacetate analogs in quality control settings [2].

Mass Spectrometry Glycosidic Linkage Analysis Peracetylated Disaccharides Structural Elucidation

¹H NMR Discrimination of Linkage and Anomeric Configuration

Isakov et al. (1972) conducted a systematic ¹H NMR study of disaccharide octaacetates with glycosidic linkages spanning (1→1), (1→2), (1→3), (1→4), and (1→6) positions, encompassing both α- and β-anomeric configurations [1]. The study established that both the position and configuration of the glycosidic bond can be determined from the ¹H NMR spectra of the corresponding octaacetate derivatives. For CAS 29873-67-4 (α-D-Gal-(1→6)-β-D-Glc octaacetate), the ¹H NMR spectrum exhibits chemical shift patterns characteristic of the α-(1→6) linkage and the galactopyranosyl non-reducing terminus, which differ measurably from those of α-(1→4)-linked maltose octaacetate (m.p. 159–160°C ) and β-(1→4)-linked lactose octaacetate (m.p. 83–85°C ), providing a spectroscopic fingerprint for identity verification.

NMR Spectroscopy Disaccharide Octaacetates Structural Confirmation Glycosidic Bond Configuration

Ammonolysis: Furanosylamine Formation in α-(1→6) Disaccharides

Zanlungo et al. (1970) reported that ammonolysis of octa-O-acetyl-β-melibiose (CAS 29873-67-4) with methanolic or aqueous ammonia yields N-acetyl-6-O-α-D-galactopyranosyl-β-D-glucofuranosylamine (I) and 1,1-bis(acetamido)-1-deoxy-6-O-α-D-galactopyranosyl-D-glucitol (IV) [1]. The formation of the furanoid product (I) is a distinctive outcome of the α-(1→6) linkage that permits ring contraction at the reducing terminus—a pathway not available to (1→4)-linked disaccharide peracetates, which yield pyranoid amides as their principal ammonolysis products. The study explicitly compares the yields of these nitrogenated products with those obtained from ammonolysis of 1,4-linked disaccharide acetates [2].

Ammonolysis Disaccharide Acetates Furanosylamine Synthetic Differentiation

m-GDH Oxidation Selectivity: α-(1→6) vs. (1→4) Substrates

Kiryu et al. (2019) demonstrated that membrane-bound quinoprotein glucose dehydrogenase (m-GDH) from acetic acid bacteria oxidizes the reducing-end glucose of disaccharides bearing α/β-(1→6) glycosidic linkages, including isomaltose, gentiobiose, and melibiose, to produce the corresponding aldonic acids [1]. The isomaltose-oxidizing activity was reported to be much higher than the lactose-oxidizing activity (β-(1→4)-linked), and melibiose was oxidized to the same extent as isomaltose and gentiobiose. This linkage-dependent substrate recognition means that melibiose octaacetate, upon deprotection to free melibiose, is a competent substrate for m-GDH-catalyzed oxidation, whereas β-(1→4)-linked disaccharides (cellobiose, lactose) are markedly poorer substrates—a selectivity profile relevant to biocatalytic cascade design.

Enzymatic Oxidation Disaccharide Discrimination Aldonic Acid Production Biocatalysis

H-Beta Zeolite for Efficient Per-O-Acetylation

Bhaskar and Loganathan (1999) screened six different zeolites (H-beta, H-Y, H-ZSM-5, H-mordenite, and two others) as catalysts for the per-O-acetylation of mono- and disaccharides, including the precursor to CAS 29873-67-4 . Among all zeolites examined, H-beta was demonstrated to be a highly efficient and selective catalyst for per-O-acetylation, providing the fully acetylated product in excellent yields with minimal side reactions. This catalytic route enables solvent-free or reduced-solvent access to melibiose octaacetate with improved atom economy compared to classical pyridine/acetic anhydride methods, which is a procurement-relevant consideration for bulk synthesis scalability .

Heterogeneous Catalysis Per-O-Acetylation Zeolite Catalysis Disaccharide Protection

Melibiose Octaacetate: High-Value Applications


α-(1→6)-Linked Glycolipid Adjuvant Synthesis

Melibiose octaacetate serves as a protected precursor to α-(1→6)-linked disaccharide glycosyl donors used in the semi-synthetic construction of archaeal-derived glycolipid adjuvants. Whitfield et al. (2010) demonstrated that peracetyl alkyl(aryl)thioglycosides derived from inexpensive disaccharide starting materials enable clean glycosylation onto archaeol lipid acceptors using NIS/BF₃·TFE₂ promoter systems, avoiding the acetyl transfer side reactions that plague conventional NIS/AgOTf conditions [1]. The α-(1→6) linkage present in melibiose-derived donors is structurally analogous to the gentiobiose (β-Glc-(1→6)-Glc) donors used to prepare archaeal glycolipids that activate CD8⁺ T-cell responses—a mechanism critical for MHC class I pathway vaccine adjuvants.

Enzymatic Regioselective Deprotection to Disaccharide Intermediates

The distinct enzymatic deprotection behavior of melibiose octaacetate with Aspergillus niger lipase—providing exclusive anomeric deacetylation to the C-1 heptaacetate in high yield after short reaction times (Gardossi et al., 1999 [1])—makes it a valuable substrate for preparing 1-hydroxy disaccharide heptaacetate building blocks. This anomerically deprotected intermediate is a versatile glycosyl acceptor for further chain elongation. However, users seeking C-1,C-2 diol intermediates should note that melibiose octaacetate does not yield selective hexaacetate upon prolonged lipase treatment, unlike cellobiose and lactose octaacetates; this limitation is offset by alternative chemical deprotection strategies such as hydrazine hydrate treatment .

Biocatalytic Oxidation to Oligoaldonic Acids

The free melibiose derived from deacetylation of CAS 29873-67-4 is an efficient substrate for membrane-bound quinoprotein glucose dehydrogenase (m-GDH), which selectively oxidizes the reducing-end glucose of α-(1→6)-linked disaccharides to the corresponding aldonic acid (Kiryu et al., 2019 [1]). This biocatalytic route provides access to melibionic acid (α-D-galactopyranosyl-(1→6)-D-gluconic acid), a structural analog of the commercially valuable lactobionic acid but with a distinct linkage and sugar composition. The α-(1→6) scaffold may confer different calcium-chelating properties and prebiotic characteristics compared to the β-(1→4) scaffold of lactobionic acid, warranting comparative functional evaluation.

Analytical Reference Standard for Peracetylated Disaccharides

The unambiguous structural signatures of melibiose octaacetate in both mass spectrometry (distinct MIKE spectrum of the m/z 317 oxonium ion; Peltier et al., 1991 [1]) and ¹H NMR spectroscopy (linkage- and configuration-specific chemical shifts; Isakov et al., 1972 ) make CAS 29873-67-4 a valuable reference compound for validating analytical methods designed to discriminate among isobaric disaccharide octaacetates. This is particularly relevant for laboratories developing LC-MS or NMR-based identity and purity protocols for peracetylated carbohydrate building blocks used in regulated pharmaceutical intermediate supply chains.

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